3-Cyclopropoxy-5-methoxypicolinonitrile
Description
3-Cyclopropoxy-5-methoxypicolinonitrile is a heterocyclic organic compound featuring a picolinonitrile backbone substituted with cyclopropoxy and methoxy groups at positions 3 and 5, respectively. However, the provided evidence () focuses on 3-Cyclopropoxy-5-methylpicolinonitrile, a structurally analogous compound with a methyl group instead of methoxy at position 5 . This discrepancy highlights the need for careful differentiation between substituents (methyl vs. methoxy) when comparing properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-10(14-7-2-3-7)9(5-11)12-6-8/h4,6-7H,2-3H2,1H3 |
InChI Key |
AAPUSQDUKPUNTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxypicolinonitrile typically involves the cyclopropanation of a suitable precursor followed by nitrile formation. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-Cyclopropoxy-5-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxypicolinonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The primary structural analogs of 3-Cyclopropoxy-5-methoxypicolinonitrile include:
3-Cyclopropoxy-5-methylpicolinonitrile (): Differs by a methyl group at position 5 instead of methoxy.
3-Ethoxy-5-methoxypicolinonitrile: Ethoxy substituent at position 3 instead of cyclopropoxy.
3-Cyclopropoxy-5-hydroxypicolinonitrile: Hydroxyl group replaces methoxy at position 4.
Key Research Findings
- Cyclopropoxy vs.
- Stability : Methoxy-substituted compounds generally exhibit higher oxidative stability than hydroxyl-substituted analogs, which are prone to degradation.
Limitations and Discrepancies in Available Data
The provided evidence (PubChem entry for 3-Cyclopropoxy-5-methylpicolinonitrile) lacks experimental data for direct comparison with the methoxy variant. For example:
- No spectral data (NMR, IR) to confirm structural assignments.
- No biological activity or synthetic yield comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
